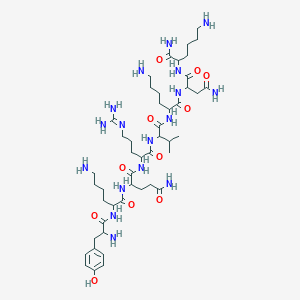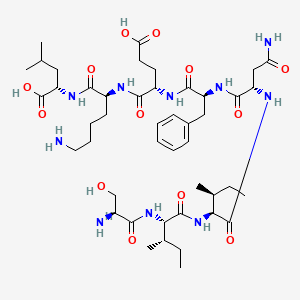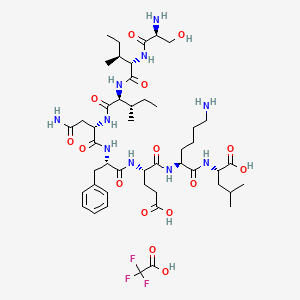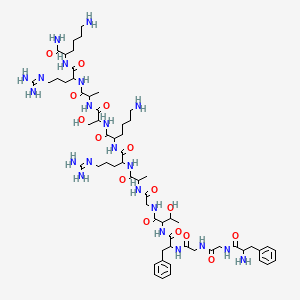
HIV-1 rev Protein (34-50)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HIV-1 rev Protein (34-50) is a 17-amino acid peptide derived from the Rev-responsive element-binding domains of the Rev protein in Human Immunodeficiency Virus type 1 (HIV-1). This peptide plays a crucial role in the HIV-1 life cycle by facilitating the nuclear export of unspliced and partially spliced viral mRNAs, which are essential for the production of viral proteins .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 rev Protein (34-50) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxyl group of the incoming amino acid.
Deprotection Steps: Removing the protecting groups from the amino acids using trifluoroacetic acid (TFA).
Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of HIV-1 rev Protein (34-50) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process is optimized for scalability, including the use of large-scale reactors and purification systems like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions: HIV-1 rev Protein (34-50) primarily undergoes binding interactions rather than traditional chemical reactions. it can participate in:
Binding Reactions: Interacting with the Rev response element (RRE) in viral RNA.
Complex Formation: Forming ribonucleoprotein complexes with RRE RNA.
Common Reagents and Conditions:
Reagents: The peptide interacts with RNA molecules and other proteins within the cellular environment.
Conditions: Physiological conditions, including neutral pH and body temperature, are typically required for these interactions.
Major Products: The primary product of these interactions is the formation of a stable ribonucleoprotein complex that facilitates the nuclear export of viral mRNAs .
科学的研究の応用
HIV-1 rev Protein (34-50) has several scientific research applications:
Chemistry: Used as a model peptide for studying protein-RNA interactions and peptide synthesis techniques.
Biology: Investigated for its role in the HIV-1 life cycle and its interactions with cellular proteins.
Medicine: Explored as a potential target for antiviral therapies aimed at disrupting the HIV-1 replication process.
Industry: Utilized in the development of diagnostic tools and therapeutic agents for HIV-1 infection
作用機序
The mechanism of action of HIV-1 rev Protein (34-50) involves:
Binding to RRE RNA: The peptide binds to the Rev response element (RRE) in viral RNA, forming a ribonucleoprotein complex.
Nuclear Export: This complex facilitates the nuclear export of unspliced and partially spliced viral mRNAs, allowing their translation into viral proteins.
Regulation of Gene Expression: By promoting the export of these mRNAs, the peptide plays a critical role in the regulation of HIV-1 gene expression and replication
類似化合物との比較
HIV-1 Tat Protein: Another regulatory protein involved in the transcriptional activation of HIV-1 genes.
HIV-1 Nef Protein: A protein that enhances viral replication and modulates host cell signaling pathways.
Uniqueness: HIV-1 rev Protein (34-50) is unique in its specific role in the nuclear export of viral mRNAs. Unlike Tat and Nef, which primarily function in transcriptional regulation and host cell modulation, respectively, Rev is essential for the post-transcriptional regulation of HIV-1 gene expression .
特性
CAS番号 |
141237-50-5 |
|---|---|
分子式 |
C₉₇H₁₇₃N₅₁O₂₄ |
分子量 |
2437.74 |
配列 |
One Letter Code: TRQARRNRRRRWRERQR |
同義語 |
HIV-1 rev Protein (34-50) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








